molecular formula C12H13N3O B7866285 N-(4-methoxybenzyl)pyridazin-3-amine

N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No. B7866285
M. Wt: 215.25 g/mol
InChI Key: SYGBTJVMKCBAQE-UHFFFAOYSA-N
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Patent
US09212182B2

Procedure details

To a solution of pyridazin-3-ylamine (105 g, 1.1 mol, 1 eq) and 4-methoxybenzaldehyde (150 g, 1.1 mol, 1 eq) in DCM (3 L), was added titanium(IV) chloride triisopropoxide (572 g, 2.2 mol, 2 eq). The reaction mixture was stirred at RT for 8 h. The reaction mixture was cooled to 0° C. and sodium triacetoxyborohydride (933 g, 4.4 mol, 4 eq) was added. The reaction mixture was allowed to stir at RT 5 h. After completion of the reaction, the reaction mixture was cooled to 0° C., quenched with ice water and the solid was filtered through celite pad. The layers were separated and the aqueous layer extracted with DCM (1 L). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude mass was dissolved in minimum amount of DCM and the product was extracted in 1.5 N HCl thrice. The aqueous layer was basified with saturated NaHCO3 solution; the precipitated product was filtered and dried. Then the solid obtained was washed with minimum amount of diethyl ether and dried to get 60 g of the title compound as pale pink solid (0.27 mol, 25% yield). MS (ESI pos. ion) riVz: (M+2)+=216.7. 1H NMR (400 MHz, Chloroform-d) δ 8.56 (dd, J=1.20, 4.60 Hz, 1H), 7.31 (dd, J=2.80, 11.60 Hz, 2H), 7.15 (dd, J=4.40, 9.00 Hz, 1H), 6.89 (dd, J=2.80, 5.80 Hz, 2H), 6.63 (dd, J=1.20, 9.20 Hz, 1H), 5.15 (br. s, 1H), 4.55 (d, J=5.60 Hz, 2H), 3.81 (s, 3H).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
titanium(IV) chloride triisopropoxide
Quantity
572 g
Type
catalyst
Reaction Step One
Quantity
933 g
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[N:2]=1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti](Cl)(Cl)(Cl)Cl>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH:7][C:3]2[N:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:12][CH:11]=1 |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
N1=NC(=CC=C1)N
Name
Quantity
150 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Name
titanium(IV) chloride triisopropoxide
Quantity
572 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
933 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir at RT 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice water
FILTRATION
Type
FILTRATION
Details
the solid was filtered through celite pad
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude mass was dissolved in minimum amount of DCM
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in 1.5 N HCl thrice
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then the solid obtained
WASH
Type
WASH
Details
was washed with minimum amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C(CNC=2N=NC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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